molecular formula C15H11FN2O B2697283 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 727975-84-0

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B2697283
CAS No.: 727975-84-0
M. Wt: 254.264
InChI Key: SNSRTLVVHVJUBH-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor. For instance, 2-aminopyridine can react with a 1,2-dicarbonyl compound under acidic conditions to form the imidazo[1,2-a]pyridine core.

    Introduction of the 4-Fluorophenyl Group: This step often involves a Suzuki-Miyaura cross-coupling reaction where a 4-fluorophenylboronic acid is coupled with a halogenated imidazo[1,2-a]pyridine derivative in the presence of a palladium catalyst.

    Formylation: The final step involves the formylation of the imidazo[1,2-a]pyridine core at the 3-position, which can be achieved using Vilsmeier-Haack reaction conditions (DMF and POCl3).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the employment of more efficient catalysts and reagents to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under conditions that favor the displacement of the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carboxylic acid.

    Reduction: 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders and cancer.

    Biological Studies: The compound can be used to study enzyme interactions and inhibition, especially those involving aldehyde dehydrogenases.

    Materials Science: It can be incorporated into polymers and other materials to impart specific electronic or photophysical properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Chlorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
  • 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Uniqueness

2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to its analogs. This fluorine substitution can enhance the compound’s stability and its ability to interact with biological targets, making it a valuable scaffold in drug design and other applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O/c1-10-2-7-14-17-15(13(9-19)18(14)8-10)11-3-5-12(16)6-4-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNSRTLVVHVJUBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=C2C=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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